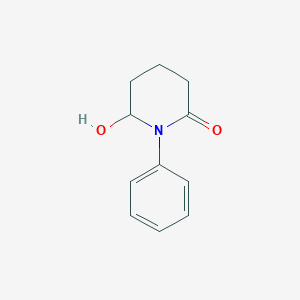
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf2-alpha
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf2-alpha is a synthetic compound that belongs to the family of prostaglandins Prostaglandins are lipid compounds that have diverse hormone-like effects in animals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf2-alpha involves several steps, starting from readily available starting materials. The key steps typically include the formation of the chlorophenoxy group and the subsequent attachment to the prostaglandin backbone. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf2-alpha undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
科学的研究の応用
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf2-alpha has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf2-alpha involves its interaction with specific molecular targets and pathways. The compound can bind to prostaglandin receptors, leading to the activation or inhibition of various signaling pathways. This can result in changes in cellular processes such as inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- 16-(3-Chlorophenoxy)-17,18,19,20-tetranorprostaglandin F2 alpha
- Cloprostenol
- Luprostiol
Uniqueness
Compared to similar compounds, 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf2-alpha has unique structural features that may confer distinct biological activities. Its specific chlorophenoxy group and the tetranor structure differentiate it from other prostaglandin analogs, potentially leading to unique applications and effects.
特性
CAS番号 |
73275-75-9 |
|---|---|
分子式 |
C22H27ClO6 |
分子量 |
422.9 g/mol |
IUPAC名 |
(2Z,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-2,5-dienoic acid |
InChI |
InChI=1S/C22H27ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3-7,9-12,16,18-21,24-26H,2,8,13-14H2,(H,27,28)/b3-1+,9-4-,11-10+/t16-,18?,19-,20?,21?/m1/s1 |
InChIキー |
UFUOLMNCLCRFJP-BHWIIHLLSA-N |
異性体SMILES |
C1C([C@@H](C(C1O)C/C=C/C/C=C\C(=O)O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O |
正規SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCC=CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


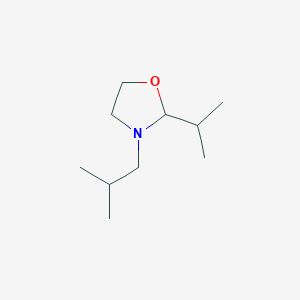
![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
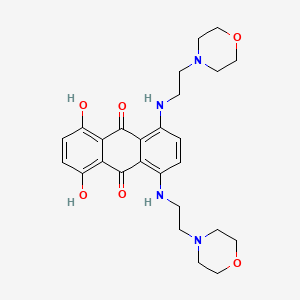
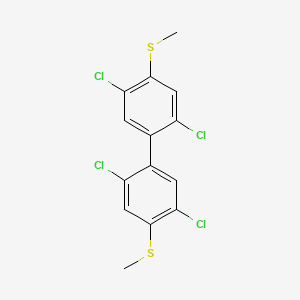

![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
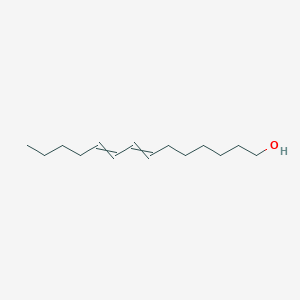
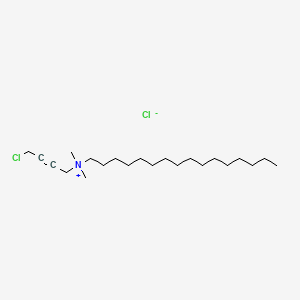
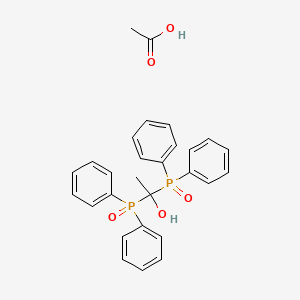
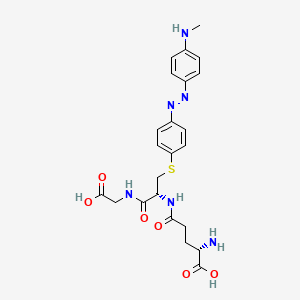

![Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B14462787.png)
